N-[(4-methoxyphenyl)methyl]-4-nitro-N-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-4-nitro-N-(propan-2-yl)benzene-1-sulfonamide is a compound with a complex structure that includes a methoxyphenyl group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-nitro-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with N-(4-methoxybenzyl)-N-isopropylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-nitro-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Oxidation: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of an amine derivative.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4-nitro-N-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-nitro-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-N-isopropylamine: A precursor in the synthesis of the target compound.
4-nitrobenzenesulfonyl chloride: Another precursor used in the synthesis.
N-(4-methoxyphenyl)methyl)-N,N-dimethylaniline: A structurally similar compound with different functional groups.
Uniqueness
N-[(4-methoxyphenyl)methyl]-4-nitro-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-nitro-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13(2)18(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)19(20)21/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZVBJNUSNXAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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